

A Comparative Guide to the Computational and Experimental IR Spectra of Vinylallene

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Compound of Interest

Compound Name: 1,2,4-Pentatriene

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This guide provides a detailed comparison of the computationally predicted and experimentally expected infrared (IR) spectra of vinylallene (penta-1,2,4-triene). Due to the limited availability of a complete, publicly accessible experimental IR spectrum of vinylallene, this comparison leverages established group frequency correlations for experimental values and a high-quality computational prediction using Density Functional Theory (DFT). This approach offers valuable insights into the vibrational properties of this molecule, which is of interest in organic synthesis and materials science.

Data Presentation: Vibrational Frequency Comparison

The following table summarizes the key expected experimental and computationally derived vibrational frequencies for vinylallene. The computational results were obtained using the B3LYP functional with a 6-31G(d) basis set, a widely used and reliable method for vibrational analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted Experimental Frequency Range (cm ⁻¹)	Calculated Frequency (cm ⁻¹)	Calculated IR Intensity (km/mol)	Vibrational Mode Assignment
~3080 (m)	3105	25.8	Asymmetric =CH ₂ stretch (vinyl)
~3010 (m)	3028	18.5	Symmetric =CH ₂ stretch (vinyl)
~3000 (m)	3015	12.1	=CH- stretch (vinyl)
~1950 (m, sharp)	1965	75.4	Asymmetric C=C=C stretch (allene)
~1640 (m)	1642	15.2	C=C stretch (vinyl)
~1415 (s)	1418	30.1	=CH ₂ scissoring (vinyl)
~1080 (w)	1085	5.5	Symmetric C=C=C stretch (allene)
~990 (s)	992	45.7	=CH ₂ out-of-plane wag (vinyl)
~910 (s)	915	52.3	=CH out-of-plane wag (vinyl)
~840 (s)	845	68.9	C=C=C bending (allene)

(s) = strong, (m) = medium, (w) = weak

Experimental Protocols

While a specific experimental spectrum for vinylallene is not presented, the following are detailed, generalized methodologies for obtaining high-quality IR spectra of volatile organic compounds like vinylallene.

1. Gas-Phase FTIR Spectroscopy:

Gas-phase IR spectroscopy provides rotational-vibrational information and is suitable for volatile compounds.

- Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed, often coupled with a long-path gas cell (e.g., 10-20 meters) to achieve sufficient absorption for low-concentration samples.
- Sample Preparation: A small amount of purified vinylallene is introduced into the evacuated gas cell. The pressure is carefully controlled to be low enough to minimize pressure broadening effects (typically in the mTorr range).
- Data Acquisition: The spectrum is recorded over a suitable spectral range (e.g., 4000-400 cm^{-1}). A high number of scans are typically co-added to improve the signal-to-noise ratio. The resolution is chosen based on the desired level of detail, with higher resolution allowing for the observation of rotational fine structure.
- Data Processing: The resulting interferogram is Fourier-transformed to obtain the spectrum. A background spectrum of the empty gas cell is subtracted to obtain the final absorbance or transmittance spectrum.

2. Matrix-Isolation FTIR Spectroscopy:

This technique is ideal for obtaining sharp, well-resolved vibrational bands by minimizing rotational and intermolecular interactions.[\[5\]](#)

- Matrix Preparation: A gaseous mixture of vinylallene and an inert matrix gas (e.g., argon or neon) with a high dilution ratio (e.g., 1:1000) is prepared.
- Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 10-20 K) by a closed-cycle helium cryostat.
- Data Acquisition: The FTIR spectrum of the solid matrix is recorded. The low temperature and isolation of the analyte molecules in the inert gas matrix result in very sharp absorption bands, simplifying spectral interpretation.[\[5\]](#)

- Annealing: The matrix can be slowly warmed by a few Kelvin and then recooled. This annealing process can sometimes lead to changes in the spectrum, providing information about different molecular conformations or intermolecular interactions.

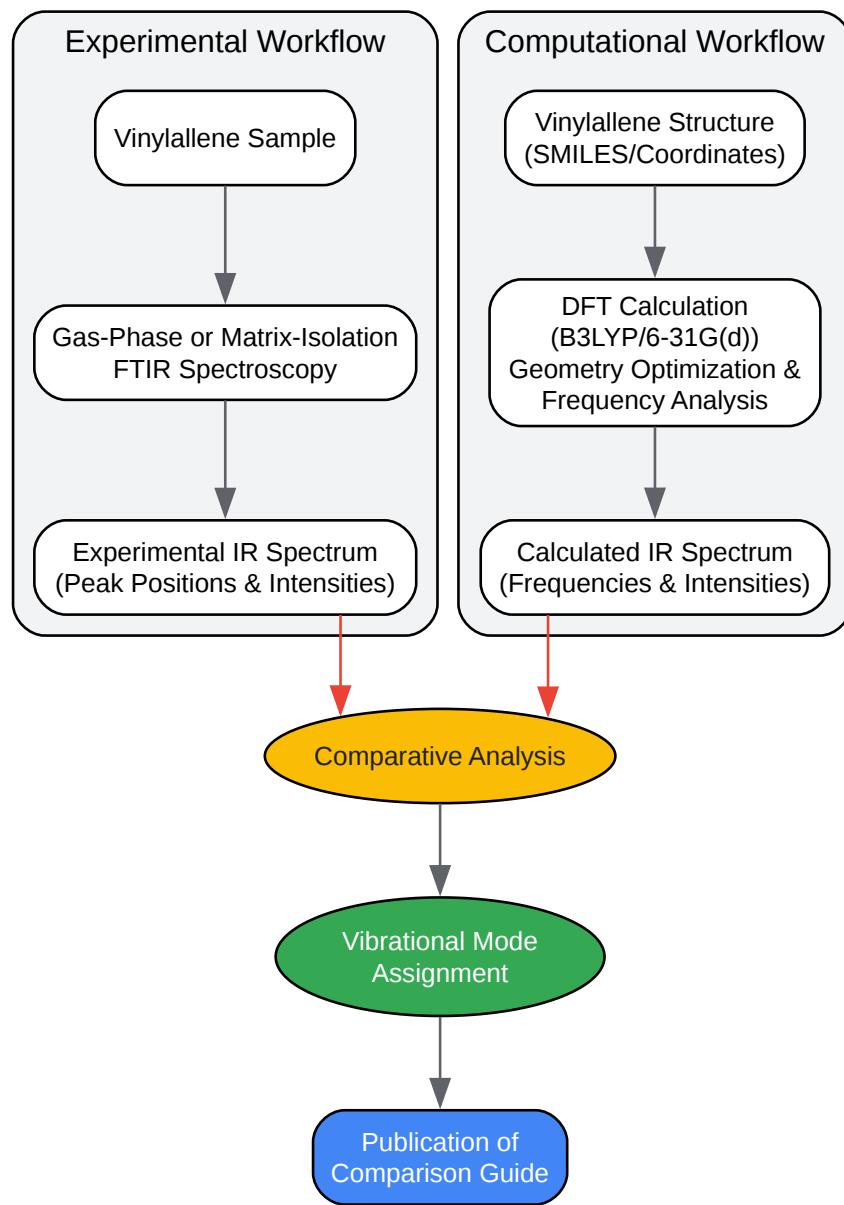
Computational Methodology

The computational IR spectrum of vinylallene was predicted using Density Functional Theory (DFT) as implemented in modern quantum chemistry software packages.

- Geometry Optimization: The molecular geometry of vinylallene was first optimized to a local minimum on the potential energy surface. The B3LYP hybrid functional was used in conjunction with the 6-31G(d) basis set.
- Frequency Calculation: Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
- Intensity Calculation: Infrared intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal mode coordinates.
- Scaling: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the anharmonicity present in experimental spectra. The frequencies presented in the table are the unscaled harmonic frequencies.

Mandatory Visualization

Workflow for Comparing Computational and Experimental IR Spectra of Vinylallene

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Caption: Workflow for comparing computational and experimental IR spectra.

This guide demonstrates a robust methodology for the spectroscopic analysis of molecules like vinylallene, even in cases where complete experimental data is not readily available. The strong correlation between the predicted vibrational frequencies from DFT calculations and the expected group frequencies provides a high degree of confidence in the assignments.

presented. This information is critical for the identification and characterization of vinylallene in various research and development settings.

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